![molecular formula C10H7ClN2S B14617494 2-Thiazolamine, N-[(4-chlorophenyl)methylene]- CAS No. 59775-49-4](/img/structure/B14617494.png)
2-Thiazolamine, N-[(4-chlorophenyl)methylene]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thiazolamine, N-[(4-chlorophenyl)methylene]- is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine, N-[(4-chlorophenyl)methylene]- typically involves the reaction of 2-aminothiazole with 4-chlorobenzaldehyde under reflux conditions. The reaction is usually carried out in ethanol as a solvent, with the addition of a few drops of acetic acid to catalyze the reaction. The mixture is refluxed for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
2-Thiazolamine, N-[(4-chlorophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole and phenyl derivatives.
科学研究应用
2-Thiazolamine, N-[(4-chlorophenyl)methylene]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Explored for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer activity, particularly against breast cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-Thiazolamine, N-[(4-chlorophenyl)methylene]- involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the biosynthesis of bacterial lipids, thereby disrupting cell membrane integrity. In anticancer research, the compound may interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .
相似化合物的比较
Similar Compounds
2-Thiazolamine, 4-methyl-: Another thiazole derivative with similar antimicrobial properties.
2-Thiazolamine, 4-phenyl-: Known for its potential anticancer activity.
2-Aminothiazole: A simpler thiazole derivative used in various chemical syntheses.
Uniqueness
2-Thiazolamine, N-[(4-chlorophenyl)methylene]- stands out due to the presence of the 4-chlorophenyl group, which enhances its biological activity compared to other thiazole derivatives. This structural feature contributes to its higher efficacy in antimicrobial and anticancer applications .
属性
CAS 编号 |
59775-49-4 |
|---|---|
分子式 |
C10H7ClN2S |
分子量 |
222.69 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)methanimine |
InChI |
InChI=1S/C10H7ClN2S/c11-9-3-1-8(2-4-9)7-13-10-12-5-6-14-10/h1-7H |
InChI 键 |
GESPBYOSRFLVNL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=NC2=NC=CS2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


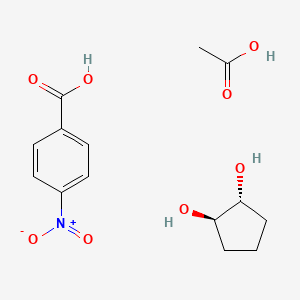
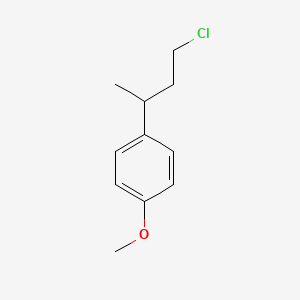
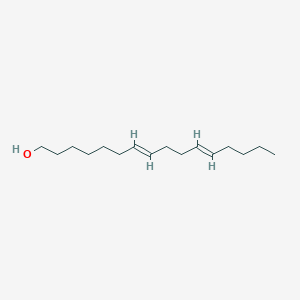
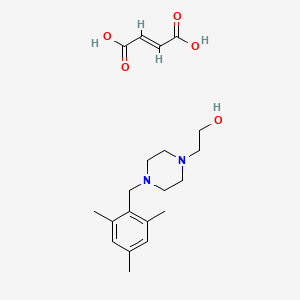
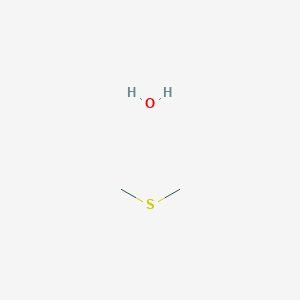
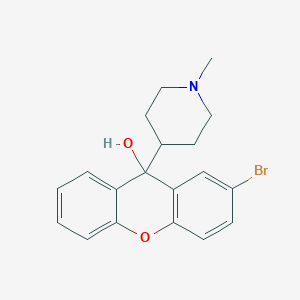

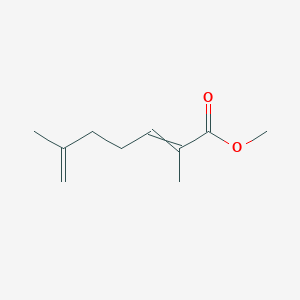
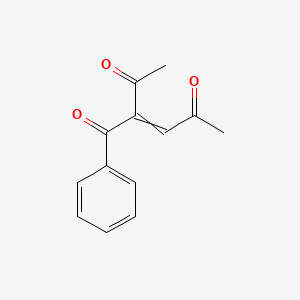

![1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene](/img/structure/B14617476.png)
![N,N'-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14617478.png)
![2,2'-[(E)-Diazenediyl]bis(4-cyanopentanoic acid)](/img/structure/B14617507.png)
![1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14617515.png)
